molecular formula C22H29N3 B12475997 1-(4-Phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine

1-(4-Phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B12475997
M. Wt: 335.5 g/mol
InChI Key: VJFHPQIITGJXST-UHFFFAOYSA-N
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Description

1-(4-Phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenylcyclohexyl group and a pyridin-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylcyclohexanone with piperazine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with 2-pyridinemethanol under specific conditions to yield the final compound. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering receptor activity or enzyme function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylcyclohexyl)piperazine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.

    4-(Pyridin-2-ylmethyl)piperazine: Lacks the phenylcyclohexyl group, affecting its binding affinity and specificity.

Uniqueness

1-(4-Phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine stands out due to its dual substitution, which enhances its chemical reactivity and potential applications. The presence of both the phenylcyclohexyl and pyridin-2-ylmethyl groups allows for unique interactions with molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C22H29N3

Molecular Weight

335.5 g/mol

IUPAC Name

1-(4-phenylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C22H29N3/c1-2-6-19(7-3-1)20-9-11-22(12-10-20)25-16-14-24(15-17-25)18-21-8-4-5-13-23-21/h1-8,13,20,22H,9-12,14-18H2

InChI Key

VJFHPQIITGJXST-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=N4

Origin of Product

United States

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